3-Bromo-2-iodo-5-methylbenzonitrile
Description
3-Bromo-2-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring bromine, iodine, and a methyl group as substituents on the benzene ring
Properties
Molecular Formula |
C8H5BrIN |
|---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
3-bromo-2-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 |
InChI Key |
HQAZPDJKCFYVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 5-methylbenzonitrile. The process begins with the bromination of 5-methylbenzonitrile using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzonitrile. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to produce the final product .
Industrial Production Methods: Industrial production of 3-Bromo-2-iodo-5-methylbenzonitrile follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Compounds with oxidized functional groups like carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-2-iodo-5-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-methylbenzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile . In coupling reactions, the compound participates in palladium-catalyzed cross-coupling processes, where the palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl halide and the boronic acid .
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-3-methylbenzonitrile: Similar but lacks the iodine substituent.
3-Bromo-2-iodo-5-methylbenzoate: An ester derivative with similar halogen substituents.
Uniqueness: 3-Bromo-2-iodo-5-methylbenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of complex molecules through various synthetic routes. Its combination of substituents provides a versatile platform for further functionalization and application in different fields of research .
Biological Activity
3-Bromo-2-iodo-5-methylbenzonitrile (C₈H₆BrI) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antitumor, anti-inflammatory, and antiviral activities, as well as its safety profile and potential applications in medicinal chemistry.
The molecular structure of 3-Bromo-2-iodo-5-methylbenzonitrile features both bromine and iodine substituents on a benzene ring, along with a nitrile group. This configuration contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrI |
| Molecular Weight | 232.94 g/mol |
| Functional Groups | Bromine, Iodine, Nitrile |
Antitumor Activity
Research indicates that 3-Bromo-2-iodo-5-methylbenzonitrile exhibits significant antitumor properties. Studies have shown its ability to inhibit the growth of various cancer cell lines, particularly in breast and lung cancers. The mechanism of action may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Case Study:
A study evaluating the effects of halogenated benzonitriles demonstrated that compounds with similar structures to 3-Bromo-2-iodo-5-methylbenzonitrile displayed cytotoxic effects on tumor cells. The research utilized B16F10 melanoma cells to assess the compound's efficacy, revealing that it could induce apoptosis effectively through ROS generation and AKT pathway inhibition .
Anti-inflammatory Activity
In addition to its antitumor effects, 3-Bromo-2-iodo-5-methylbenzonitrile has been studied for its anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Research Findings:
A comparative study on various benzonitrile derivatives indicated that those containing halogen substituents exhibited enhanced anti-inflammatory activity. The presence of bromine and iodine was linked to increased efficacy in inhibiting pro-inflammatory cytokines .
Antiviral Activity
Preliminary investigations suggest that 3-Bromo-2-iodo-5-methylbenzonitrile may possess antiviral properties, particularly against viruses such as HIV and H1N1 influenza. The compound's structural characteristics allow it to interact with viral proteins, potentially hindering their replication.
Mechanism of Action:
The antiviral activity is hypothesized to stem from the compound's ability to disrupt viral entry or replication processes by targeting specific viral enzymes or receptors .
Toxicity and Safety
Safety assessments have indicated that 3-Bromo-2-iodo-5-methylbenzonitrile exhibits a low toxicity profile in both in vitro and in vivo studies. However, standard safety precautions are recommended during handling due to potential skin and eye irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
